2-(benzotriazol-1-ylmethylamino)-4-nitrophenol
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Overview
Description
2-(benzotriazol-1-ylmethylamino)-4-nitrophenol is a complex organic compound that features a benzotriazole moiety linked to a nitrophenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzotriazol-1-ylmethylamino)-4-nitrophenol typically involves the reaction of 1H-1,2,3-benzotriazole with 4-nitrophenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the 4-nitrophenol, followed by the addition of 1H-1,2,3-benzotriazole and a suitable solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(benzotriazol-1-ylmethylamino)-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Aminophenols
Substitution: Various substituted benzotriazole derivatives
Scientific Research Applications
2-(benzotriazol-1-ylmethylamino)-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(benzotriazol-1-ylmethylamino)-4-nitrophenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The benzotriazole moiety can also interact with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoic acid
- 1-(2-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl)ethanone
- 2-(1H-1,2,3-benzotriazol-1-ylmethyl)-1-benzoylethyl 4-ethylbenzoate
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H11N5O3 |
---|---|
Molecular Weight |
285.26g/mol |
IUPAC Name |
2-(benzotriazol-1-ylmethylamino)-4-nitrophenol |
InChI |
InChI=1S/C13H11N5O3/c19-13-6-5-9(18(20)21)7-11(13)14-8-17-12-4-2-1-3-10(12)15-16-17/h1-7,14,19H,8H2 |
InChI Key |
WSHIYGKRSZUBFT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=C(C=CC(=C3)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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